molecular formula C28H25NO B14930922 N,N-dibenzyl-2,2-diphenylacetamide

N,N-dibenzyl-2,2-diphenylacetamide

Cat. No.: B14930922
M. Wt: 391.5 g/mol
InChI Key: ZWYYYTBLIMTYNX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2,2-diphenylacetamide: is an organic compound with the molecular formula C28H25NO It is a derivative of acetamide, characterized by the presence of two benzyl groups and two phenyl groups attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amides or other derivatives

Scientific Research Applications

N,N-dibenzyl-2,2-diphenylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

  • N-benzyl-2,2-diphenylacetamide
  • N-cyclohexyl-2,2-diphenylacetamide
  • N-(4-butylphenyl)-2,2-diphenylacetamide

Comparison: N,N-dibenzyl-2,2-diphenylacetamide is unique due to the presence of two benzyl groups, which may confer distinct chemical and biological properties compared to its analogs. For example, the additional benzyl group may enhance the compound’s lipophilicity, potentially affecting its solubility, bioavailability, and interaction with biological targets. The structural differences between these compounds can lead to variations in their reactivity, stability, and overall performance in various applications.

Properties

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

N,N-dibenzyl-2,2-diphenylacetamide

InChI

InChI=1S/C28H25NO/c30-28(27(25-17-9-3-10-18-25)26-19-11-4-12-20-26)29(21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20,27H,21-22H2

InChI Key

ZWYYYTBLIMTYNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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